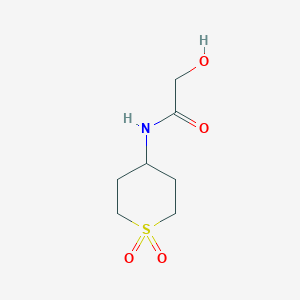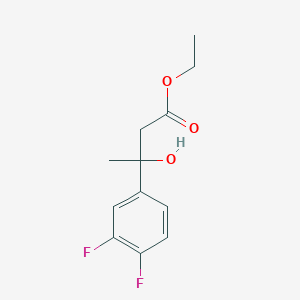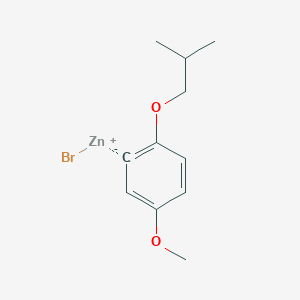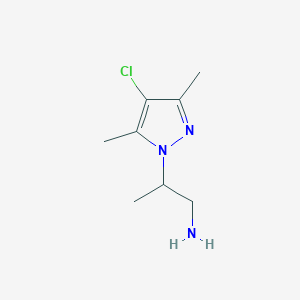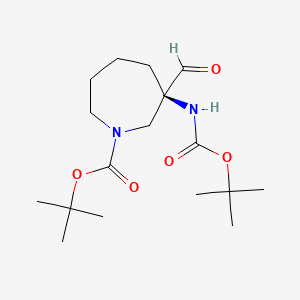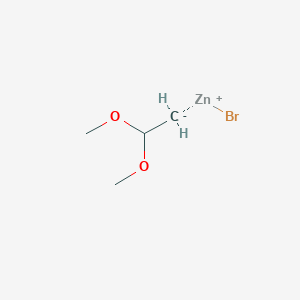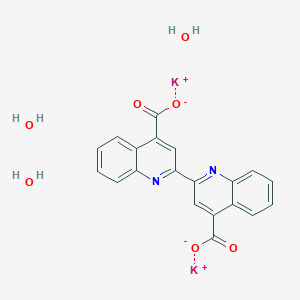
(2S,3S)-3-Amino-2,4-dihydroxybutanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-3-Amino-2,4-dihydroxybutanal is a chiral amino alcohol with significant importance in organic chemistry and biochemistry. This compound is characterized by its two hydroxyl groups and an amino group attached to a butanal backbone. Its unique stereochemistry makes it a valuable building block in the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Amino-2,4-dihydroxybutanal can be achieved through several methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial scale-up due to its high substrate concentration and product yield.
Another method involves the use of Grignard reagents and boronic acids. For example, butylmagnesium bromide can be reacted with trimethyl borate to form butylboronic acid, which can then be used in further reactions to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes due to their efficiency and selectivity. Enzymatic reduction using engineered bacteria containing specific reductases is a common approach. These methods are scalable and can be optimized for high yield and purity.
化学反応の分析
Types of Reactions
(2S,3S)-3-Amino-2,4-dihydroxybutanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the compound to simpler alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various amino alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(2S,3S)-3-Amino-2,4-dihydroxybutanal has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including antibiotics and antiviral agents.
作用機序
The mechanism by which (2S,3S)-3-Amino-2,4-dihydroxybutanal exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. Its hydroxyl and amino groups allow it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .
類似化合物との比較
Similar Compounds
(2S,3R)-3-Amino-2-hydroxybutanoic acid: Another chiral amino alcohol with similar functional groups but different stereochemistry.
(2R,3R)-3-Amino-2-hydroxybutanoic acid: A diastereomer with distinct chemical properties and biological activities.
(2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid: A related compound with an additional phenyl group, used in the synthesis of pharmaceuticals.
Uniqueness
(2S,3S)-3-Amino-2,4-dihydroxybutanal is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry.
特性
分子式 |
C4H9NO3 |
|---|---|
分子量 |
119.12 g/mol |
IUPAC名 |
(2S,3S)-3-amino-2,4-dihydroxybutanal |
InChI |
InChI=1S/C4H9NO3/c5-3(1-6)4(8)2-7/h2-4,6,8H,1,5H2/t3-,4+/m0/s1 |
InChIキー |
KXMAOQJMLAAVJY-IUYQGCFVSA-N |
異性体SMILES |
C([C@@H]([C@@H](C=O)O)N)O |
正規SMILES |
C(C(C(C=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




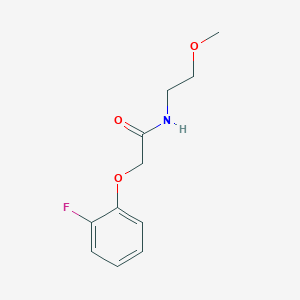
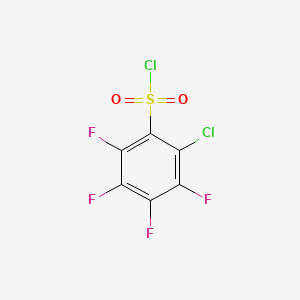
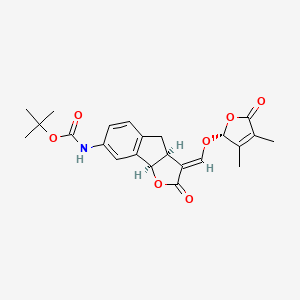
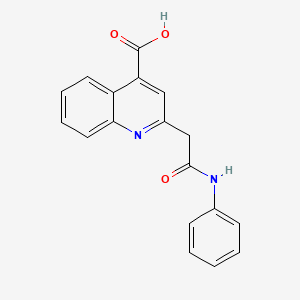
![3-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid](/img/structure/B14890664.png)
